ARL67156

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

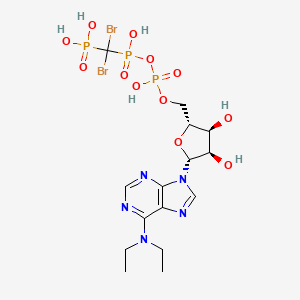

Structure

3D Structure

Propriétés

IUPAC Name |

[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXFKEOLRYLPJG-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br2N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017960 | |

| Record name | ARL 67156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160928-38-1 | |

| Record name | ARL 67156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ARL67156: A Technical Guide to a Selective Ecto-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL67156, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] It functions as a competitive inhibitor of specific ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.[1][2] By impeding the degradation of these nucleotides, this compound effectively prolongs their signaling effects on P2 receptors, making it an invaluable agent for elucidating the complex roles of purinergic regulation in various physiological and pathological processes.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and its application in research.

Introduction to this compound and Ecto-ATPase Inhibition

Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are critical signaling molecules that mediate a wide array of biological functions through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides in the extracellular space are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. This enzymatic cascade primarily involves the sequential hydrolysis of ATP to ADP, then to AMP, and finally to adenosine, which in turn activates P1 receptors.

This compound is a synthetic analog of ATP designed to be resistant to hydrolysis by certain ectonucleotidases.[1] Its key structural feature is the substitution of the β-γ phosphodiester bond with a dibromomethylene group, which prevents cleavage by enzymes like Nucleoside Triphosphate Diphosphohydrolases (NTPDases).[1] This resistance to degradation, coupled with its ability to competitively bind to the active site of specific ecto-ATPases, makes this compound a potent tool for inhibiting their activity.

Mechanism of Action and Selectivity

This compound acts as a weak competitive inhibitor of a select group of ectonucleotidases.[1][2][4] Its primary targets are:

-

NTPDase1 (CD39): A key enzyme that hydrolyzes both ATP and ADP.

-

NTPDase3: An enzyme with a preference for ATP over ADP.

-

NPP1 (Nucleotide Pyrophosphatase/Phosphodiesterase 1): An enzyme that can also hydrolyze ATP.

This compound is notably less effective against other ectonucleotidases, including NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] This selectivity allows researchers to dissect the specific contributions of NTPDase1 and NTPDase3 to purinergic signaling pathways. Some studies also suggest that this compound can act as a dual inhibitor of CD39 and CD73.[3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source, substrate concentration, and assay conditions. A summary of reported values is presented in the table below for easy comparison.

| Enzyme Target | Species | Ki (μM) | IC50 (μM) | Comments |

| NTPDase1 (CD39) | Human | 11 ± 3[1][4] | ~24 (human blood cells)[1] | Weak competitive inhibitor.[1][2] |

| Rat | 27[1] | ~8 (rat vas deferens)[1] | ||

| NTPDase3 | Human | 18 ± 4[1][4] | - | Weak competitive inhibitor.[1][2] |

| Rat | 112[1] | - | ||

| NPP1 | Human | 12 ± 3[1][4] | - | Weak competitive inhibitor.[1][2] |

| NTPDase2 | Human | >1000[1] | - | Not an effective inhibitor.[1][2] |

| NTPDase8 | Human | - | - | Not an effective inhibitor.[1] |

| Mouse | - | - | Weak inhibitor, particularly of ADPase activity.[1] | |

| NPP3 | Human | - | - | Not an effective inhibitor.[1] |

| Ecto-5'-nucleotidase (CD73) | Human | - | - | Not an effective inhibitor, though some dual inhibitory activity has been reported.[1][3] |

| Ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136[5] | - | Competitive inhibitor.[5] |

| Rat (parotid) | - | ~120[6] |

Experimental Protocols

Determination of Ecto-ATPase Activity using Malachite Green Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials:

-

Malachite green hydrochloride

-

Ammonium molybdate

-

Triton X-100 or Tween 20

-

Citric acid

-

ATP solution (substrate)

-

This compound solution (inhibitor)

-

Enzyme source (e.g., cell lysates, purified enzyme)

-

Reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Malachite Green Reagent:

-

Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

-

Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Solution C (detergent): 1% (v/v) Triton X-100 or Tween 20.

-

Mix Solutions A and B in a 3:1 ratio. This is the working reagent. Add Solution C to the working reagent at a 1:1000 dilution just before use.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 50 µL of reaction buffer.

-

Add 10 µL of the enzyme preparation.

-

To test inhibition, add 10 µL of this compound at various concentrations. For control wells, add 10 µL of vehicle.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of ATP solution (final concentration typically in the µM range).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

-

Color Development:

-

Stop the reaction by adding 50 µL of the malachite green working reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate (KH2PO4).

-

Calculate the amount of Pi released in each well from the standard curve.

-

Determine the enzyme activity and the percentage of inhibition by this compound.

-

Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of ATP and its hydrolysis products (ADP, AMP, and adenosine).

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, and the elution of nucleotides is detected by UV absorbance.

Materials:

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase A (e.g., 100 mM KH2PO4, pH 6.0)

-

Mobile phase B (e.g., 100% methanol or acetonitrile)

-

ATP, ADP, AMP, adenosine standards

-

This compound

-

Enzyme source

-

Reaction buffer

-

Perchloric acid (HClO4) and Potassium hydroxide (KOH) for reaction termination and neutralization

Protocol:

-

Enzyme Reaction:

-

Set up the enzymatic reaction in a microcentrifuge tube containing reaction buffer, enzyme, and this compound (or vehicle).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for various time points.

-

-

Sample Preparation:

-

Terminate the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a calculated amount of KOH.

-

Centrifuge again to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Run a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleotides.

-

Monitor the absorbance at 254 nm or 260 nm.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to ATP, ADP, AMP, and adenosine by comparing their retention times and peak areas to those of the standards.

-

Calculate the rate of ATP hydrolysis and the effect of this compound.

-

Visualizing the Impact of this compound

Purinergic Signaling Pathway and this compound Inhibition

The following diagram illustrates the cascade of extracellular ATP hydrolysis and the points of inhibition by this compound.

Caption: this compound inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.

Experimental Workflow: Assessing this compound's Effect on NK Cell Cytotoxicity

This diagram outlines a typical in vivo experiment to evaluate the impact of this compound on the anti-tumor activity of Natural Killer (NK) cells.

Caption: In vivo workflow to test this compound's effect on NK cell therapy.

Applications in Research and Drug Development

This compound has been instrumental in a variety of research areas:

-

Neurotransmission: Investigating the role of purinergic signaling in synaptic plasticity and neuronal communication.

-

Inflammation and Immunity: Elucidating the contribution of extracellular ATP and ADP to inflammatory responses and immune cell function. For instance, studies have shown that this compound can enhance the cytotoxicity of NK cells against cancer cells, suggesting a potential role in cancer immunotherapy.[7]

-

Cardiovascular Physiology: Studying the regulation of vascular tone, platelet aggregation, and cardiac function by purinergic signaling.

-

Cancer Biology: Exploring the impact of the tumor microenvironment's purinergic signaling on cancer cell proliferation and immune evasion.[1][4]

In drug development, this compound serves as a lead compound and a pharmacological probe for the development of more potent and selective inhibitors of ectonucleotidases. Targeting these enzymes is a promising therapeutic strategy for various conditions, including cancer, inflammatory disorders, and thrombosis.[1][4]

Limitations and Considerations

Despite its utility, researchers should be aware of the following limitations when using this compound:

-

Weak Potency: this compound is a relatively weak inhibitor, and high concentrations may be required to achieve significant inhibition, especially in the presence of high substrate concentrations.[1][2]

-

Off-Target Effects: At higher concentrations, the possibility of off-target effects on other proteins, including P2 receptors, cannot be entirely ruled out.

-

In Vivo Stability: The metabolic stability of this compound in vivo has not been extensively characterized and may vary between species.[1][4]

-

Acidic Instability: this compound has been reported to be unstable under acidic conditions, which should be considered during sample preparation for analysis.[2]

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of purinergic signaling. Its ability to selectively inhibit key ecto-ATPases provides a valuable window into the dynamics of extracellular nucleotide metabolism. By understanding its mechanism of action, selectivity, and experimental nuances as outlined in this guide, scientists and drug development professionals can effectively leverage this compound to advance our knowledge of purinergic regulation and explore its therapeutic potential. As research in this field progresses, this compound will continue to serve as a critical reference compound for the development of next-generation ectonucleotidase inhibitors with improved potency and selectivity.

References

- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ARL67156: A Technical Guide to its Role in Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL67156, also known as FPL 67156, is a critical pharmacological tool in the study of purinergic signaling. As a competitive and non-hydrolysable analogue of adenosine triphosphate (ATP), its primary mechanism of action is the inhibition of ecto-ATPases, particularly ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This inhibition leads to a prolongation of the extracellular lifespan of ATP and adenosine diphosphate (ADP), thereby potentiating their effects on P2 purinergic receptors. This guide provides an in-depth analysis of this compound, including its inhibitory profile against various ectonucleotidases, its impact on purinergic signaling cascades, and detailed experimental protocols for its application in research. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore the intricate roles of purinergic signaling in health and disease.

Introduction to this compound and Purinergic Signaling

Purinergic signaling is a fundamental intercellular communication system mediated by extracellular nucleotides and nucleosides, primarily ATP and its breakdown products ADP, adenosine monophosphate (AMP), and adenosine. These molecules activate a diverse family of purinergic receptors (P1 and P2) on the cell surface, regulating a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[1] The concentration and duration of these signaling molecules in the extracellular space are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.

This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a selective inhibitor of certain ecto-ATPases, the enzymes responsible for the initial steps in the hydrolysis of extracellular ATP and ADP.[2][3] By blocking these enzymes, this compound effectively increases the local concentration and prolongs the signaling of ATP and ADP at their respective P2 receptors. This property has made this compound an invaluable tool for elucidating the roles of these nucleotides in various biological systems. Furthermore, its ability to modulate the purinergic signaling landscape has garnered interest in its potential therapeutic applications, particularly in areas such as cancer immunotherapy and cardiovascular disease.[4][5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of specific ecto-ATPases.[2][6] Structurally, it is an ATP analogue where the terminal pyrophosphate bond is replaced by a dibromomethylene group, rendering the molecule resistant to hydrolysis by ectonucleotidases.[4] This stability allows it to bind to the active site of these enzymes without being degraded, thereby competing with the natural substrates, ATP and ADP.

The primary targets of this compound are members of the ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family and the nucleotide pyrophosphatase/phosphodiesterase (NPP) family. Specifically, it has been shown to be a potent inhibitor of NTPDase1 (also known as CD39) and NTPDase3, as well as NPP1.[2][7] Its inhibitory activity against other ectonucleotidases, such as NTPDase2, NTPDase8, and ecto-5'-nucleotidase (CD73), is significantly weaker.[2][7] This selectivity profile is crucial for its utility in dissecting the contributions of different ecto-ATPase isoforms in a given biological context.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against various human ectonucleotidases has been quantified in several studies. The following table summarizes the reported inhibitory constants (Ki) and pIC50 values, providing a clear comparison of its selectivity.

| Enzyme Target | Species | Inhibition Constant (Ki) | pIC50 | Reference |

| NTPDase1 (CD39) | Human | 11 ± 3 µM | - | [2] |

| Human | ~1 µM | - | [4] | |

| NTPDase3 | Human | 18 ± 4 µM | - | [2] |

| NPP1 | Human | 12 ± 3 µM | - | [2] |

| ecto-ATPase | Human (blood cells) | - | 4.62 | [8] |

| Rat (vas deferens) | - | 5.1 | [3] | |

| ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136 µM | - | [6] |

Impact on Purinergic Signaling Pathways

By inhibiting the degradation of extracellular ATP and ADP, this compound profoundly impacts purinergic signaling cascades. The elevated levels of these nucleotides lead to enhanced activation of P2 receptors, which can trigger a variety of downstream cellular responses.

Potentiation of P2 Receptor Signaling

The primary consequence of this compound application is the potentiation of signaling through both ionotropic P2X receptors and metabotropic P2Y receptors. This can lead to:

-

Increased intracellular calcium mobilization.

-

Modulation of ion channel activity.

-

Activation of various protein kinases and transcription factors.

The specific downstream effects are cell-type and receptor-subtype dependent.

Indirect Effects on Adenosine Signaling

While this compound is not a direct inhibitor of ecto-5'-nucleotidase (CD73), the enzyme that converts AMP to adenosine, it can indirectly affect adenosine signaling. By inhibiting NTPDase1 and NTPDase3, this compound reduces the production of AMP from ATP and ADP.[2] This can lead to a decrease in the substrate available for CD73, potentially reducing the formation of immunosuppressive adenosine. This indirect modulation of the ATP/adenosine balance is a key aspect of its potential in cancer immunotherapy.[4][5]

Differential Effects on ATP and ADP Degradation

Some studies have suggested that this compound is a more potent inhibitor of ADP degradation than ATP degradation.[9][10] This differential effect can lead to an accumulation of ADP in the extracellular space, which may preferentially activate certain P2Y receptor subtypes, such as P2Y1, P2Y12, and P2Y13. Researchers should consider this possibility when interpreting experimental results obtained using this compound.

Visualizing the Impact of this compound on Purinergic Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of purinergic signaling and the mechanism of action of this compound.

References

- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Ecto-ATPase Inhibitor ARL67156: A Technical Guide to its Discovery, Mechanism, and Application

Abstract

ARL67156, also known as FPL 67156, is a pivotal research tool in the study of purinergic signaling. As a selective ecto-ATPase inhibitor, it plays a crucial role in preventing the degradation of extracellular adenosine triphosphate (ATP), thereby potentiating its effects on P2 receptors. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing its pharmacological properties, experimental applications, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows.

Introduction

Extracellular nucleotides, particularly ATP, are critical signaling molecules involved in a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[1] The biological effects of ATP are mediated by P2 purinoreceptors and are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. These enzymes rapidly hydrolyze ATP to ADP, AMP, and finally adenosine, thus terminating its signaling.[2][3]

This compound (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate) was developed as a selective inhibitor of ecto-ATPases, providing a means to prolong the extracellular lifetime of ATP and study its downstream effects.[4][5] It is a non-hydrolysable analog of ATP, where the terminal phosphodiester bond is replaced by a phosphomethyl bond, rendering it resistant to cleavage by ectonucleotidases.[4] This guide delves into the technical details of this compound, from its fundamental properties to its practical application in research.

Discovery and Development

This compound, originally designated FPL 67156, was first described in 1995 as a novel and selective inhibitor of ecto-ATPase activity on blood cells.[4][5] Its development was a significant step forward in the pharmacological dissection of purinergic signaling pathways. Subsequent studies have characterized its inhibitory profile across a range of ectonucleotidases and its utility in various biological systems.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of specific ectonucleotidases. Its primary targets are members of the Ecto-NTPDase (Ecto-Nucleoside Triphosphate Diphosphohydrolase) and E-NPP (Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase) families. By binding to the active site of these enzymes, this compound prevents the hydrolysis of extracellular ATP and, to a lesser extent, ADP.[4][6]

Purinergic Signaling Pathway Modulation

The primary effect of this compound is the potentiation of purinergic signaling. In the extracellular space, ATP can activate various P2X and P2Y receptors, leading to downstream cellular responses. Ectonucleotidases like NTPDase1 (CD39) and NTPDase3 hydrolyze ATP to ADP, which can then activate other P2Y receptors. Further degradation to AMP and adenosine (by ecto-5'-nucleotidase/CD73) leads to the activation of P1 (adenosine) receptors, which often have opposing effects to P2 receptors.[2][3][7] By inhibiting the initial steps of ATP degradation, this compound shifts the balance towards prolonged P2 receptor activation.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified against several ectonucleotidases. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Potency (Ki) of this compound against Human Ectonucleotidases [4][5]

| Enzyme Target | Alternative Name | Inhibition Constant (Ki) in μM |

| NTPDase1 | CD39 | 11 |

| NTPDase3 | - | 18 |

| NPP1 | PC-1 | 12 |

Table 2: Inhibitory Potency (pIC50 and pKi) of this compound in Tissue Preparations [5][8]

| Tissue Preparation | Species | Parameter | Value |

| Human Blood Cells | Human | pIC50 | 4.62 |

| Rabbit Ear Artery | Rabbit | pKi | 5.2 |

| Rat Vas Deferens | Rat | pIC50 | 5.1 |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Ectonucleotidase Inhibition Assay using Malachite Green

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced.

Materials:

-

Recombinant human NTPDase1, NTPDase3, or NPP1

-

This compound

-

ATP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Working reagent is prepared by mixing 3 parts of Solution A with 1 part of Solution B and 0.2 parts of 2% Triton X-100.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer to the "no enzyme" control wells.

-

Add 25 µL of the enzyme solution (e.g., NTPDase1) to all other wells.

-

Add 25 µL of varying concentrations of this compound to the test wells and an equal volume of assay buffer to the control wells. Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of ATP solution (final concentration, e.g., 100 µM) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring less than 20% of the substrate is consumed.

-

Stop the reaction by adding 10 µL of the malachite green working reagent to each well.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-640 nm using a microplate reader.

-

Construct a phosphate standard curve to determine the concentration of Pi released.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Capillary Electrophoresis (CE) for Ectonucleotidase Activity

CE offers a high-resolution method to separate and quantify the substrate (ATP) and the product (ADP/AMP) of the enzymatic reaction.

Principle: Charged molecules migrate at different rates in an electric field within a narrow capillary, allowing for their separation and quantification.

Materials:

-

Capillary Electrophoresis system with UV detection

-

Fused-silica capillary (e.g., 50 µm internal diameter)

-

Recombinant ectonucleotidase

-

This compound

-

ATP (substrate)

-

Reaction Buffer: 10 mM HEPES (pH 7.4), 2 mM MgCl2, 1 mM CaCl2

-

Running Buffer: 40 mM Sodium Borate (pH 9.1)

Procedure:

-

Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.

-

Prepare reaction mixtures containing the reaction buffer, a fixed concentration of ATP, the ectonucleotidase, and varying concentrations of this compound.

-

Incubate the reaction mixtures at 37°C for a specific time.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heating.

-

Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Apply a high voltage (e.g., 15-25 kV) to separate the components.

-

Detect the separated ATP, ADP, and AMP by their UV absorbance at 254 nm.

-

Quantify the peak areas of the substrate and products to determine the extent of the reaction and the inhibitory effect of this compound.

Applications in Research

This compound has been instrumental in elucidating the roles of extracellular ATP in various physiological and pathological contexts.

-

Neurotransmission: It has been used to demonstrate the role of ATP as a neurotransmitter or co-transmitter in the nervous system by potentiating neurogenic contractions in tissues like the vas deferens.[5]

-

Vascular Biology: Studies using this compound have shown its potential to prevent vascular calcification, a hallmark of diseases like atherosclerosis and aortic stenosis.[1][5]

-

Inflammation and Immunity: By preventing the degradation of pro-inflammatory ATP and the subsequent formation of immunosuppressive adenosine, this compound is a valuable tool for studying the role of purinergic signaling in the tumor microenvironment and inflammatory responses.[2][9]

-

Platelet Aggregation: The compound has been used to study the role of ecto-ATPases in regulating platelet function.

Limitations and Considerations

While this compound is a powerful tool, researchers should be aware of its limitations:

-

Selectivity: It is not entirely specific for one ectonucleotidase and can inhibit several members of the NTPDase and NPP families.[4]

-

Potency: It is considered a moderately potent inhibitor, and high concentrations may be required in some experimental systems, which can lead to off-target effects.[4]

-

Off-Target Effects: At concentrations above 100 µM, this compound can have direct effects on some P2 receptors, acting as a weak antagonist at P2X and P2Y12 receptors and a weak agonist at P2Y2/4 receptors.[4]

Conclusion

This compound remains an indispensable pharmacological tool for investigating the complex world of purinergic signaling. Its ability to selectively inhibit the breakdown of extracellular ATP has provided invaluable insights into the physiological and pathophysiological roles of this ubiquitous signaling molecule. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, quantitative data, and experimental application. A thorough understanding of its properties and limitations, as detailed herein, is crucial for its effective and appropriate use in scientific research. As the field of purinergic signaling continues to expand, the foundational knowledge gained through the use of tools like this compound will undoubtedly pave the way for new therapeutic strategies targeting ectonucleotidases.

References

- 1. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]

- 3. Manipulating extracellular ATP levels [bio-protocol.org]

- 4. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eubopen.org [eubopen.org]

- 9. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ARL67156 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of the tumor microenvironment (TME), the purinergic signaling pathway, particularly the ectonucleotidase CD39, has emerged as a critical regulator of immune suppression. ARL67156, a competitive inhibitor of CD39, is a key pharmacological tool used to investigate and potentially reverse this immunosuppressive axis. This technical guide provides an in-depth analysis of the function of this compound in cancer immunology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways involved. By inhibiting CD39, this compound prevents the hydrolysis of extracellular ATP, a potent immunostimulatory molecule, and curtails the production of immunosuppressive adenosine. This shift in the TME enhances the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells, making this compound a subject of significant interest for combination immunotherapies.

Introduction: The Adenosinergic Pathway in Cancer

Cancer cells have developed numerous strategies to evade the immune system. One significant mechanism is the generation of an immunosuppressive TME.[1] A key player in this process is the ecto-enzyme CD39 (also known as ENTPD1), which is often overexpressed on tumor cells and various immune cells within the TME.[2][3] CD39 is the rate-limiting enzyme that hydrolyzes pro-inflammatory extracellular ATP (eATP) and ADP into AMP.[1][4][5] The resulting AMP is then converted by another ecto-enzyme, CD73 (ecto-5'-nucleotidase), into adenosine.[2][3][4]

Extracellular adenosine accumulates in the TME and binds to A2A and A2B receptors on immune cells, leading to potent immunosuppression.[6] This includes the inhibition of effector T cell proliferation and cytokine secretion, as well as limiting the function of regulatory T cells (Tregs) which highly express CD39.[4][6] Conversely, eATP acts as a "danger signal" that promotes immune activation, including dendritic cell (DC) maturation and T cell activation.[5][7] By depleting eATP and generating adenosine, the CD39/CD73 axis creates a highly immunosuppressive shield for the tumor.

This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene ATP, is a nucleotide analog that acts as a competitive inhibitor of CD39.[2][3] By blocking CD39 activity, this compound is being investigated as a tool to shift the balance within the TME from an immunosuppressive to an immunostimulatory state.[6]

Mechanism of Action of this compound

This compound functions primarily by inhibiting the enzymatic activity of CD39. This inhibition has two major consequences for the tumor microenvironment:

-

Preservation of Extracellular ATP: By blocking the hydrolysis of eATP, this compound leads to an accumulation of this immunostimulatory molecule. Increased eATP levels can activate purinergic P2X receptors, such as P2X7, on immune cells, promoting NLRP3 inflammasome activation and the release of pro-inflammatory cytokines.[5][7] This can enhance the recruitment and activation of dendritic cells and T cells.[5][7]

-

Reduction of Immunosuppressive Adenosine: The inhibition of CD39 disrupts the first and rate-limiting step in the conversion of ATP to adenosine.[6] This leads to a significant reduction in the concentration of immunosuppressive adenosine within the TME.[2][3] The subsequent decrease in signaling through adenosine receptors on immune cells alleviates the suppression of T cell and NK cell function.[4][6]

Recent studies have also indicated that this compound can act as a dual inhibitor, targeting both CD39 and CD73, which could lead to a more profound anti-tumor effect by simultaneously increasing ATP and decreasing adenosine levels.[2][3][6]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the activity and experimental use of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Species | Ki Value (μM) | Inhibition Type | Reference |

| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [8] |

| NTPDase3 | Human | 18 ± 4 | Competitive | [8] |

| NPP1 | Human | 12 ± 3 | Competitive | [8] |

| CD73 | Human | Weak inhibition | - | [2][8] |

Table 2: Experimental Concentrations of this compound

| Experimental System | Cell Type / Model | Concentration (μM) | Observed Effect | Reference |

| In vitro | Human peripheral blood NK cells | 100 | Upregulation of activation molecules, reduced inhibitory receptors, enhanced cytotoxicity | [9] |

| In vitro | Tumor-derived small extracellular vesicles | 400 | Inhibition of eATP metabolism to eADP and eAMP | [10] |

| In vitro | CD39+ tumor cells | Dose-dependent | Decreased ATPase activity | [4] |

| In vivo | Nude mice with gastric cancer xenografts | Intraperitoneal injection | Enhanced cytotoxicity of transfused NK cells | [9] |

Experimental Protocols

This section details common experimental methodologies used to study the effects of this compound in cancer immunology.

In Vitro NK Cell Cytotoxicity Assay

Objective: To assess the effect of this compound on the ability of Natural Killer (NK) cells to kill gastric cancer cells.

Methodology:

-

Isolation of NK Cells: Human peripheral blood-derived primary NK cells are isolated and purified using a magnetic bead antibody method.

-

Treatment with this compound: Purified NK cells are treated with 100 μmol/L this compound for 24 hours.

-

Co-culture: The treated NK cells are co-cultured with a gastric cancer cell line.

-

Cytotoxicity Assessment: The cytotoxicity of the NK cells against the cancer cells is evaluated using flow cytometry to measure cancer cell apoptosis or lysis.

-

Functional Analysis:

-

The level of interferon-γ (IFN-γ) in the co-culture supernatant is measured using ELISA.

-

NK cell degranulation is assessed by measuring the surface expression of CD107a via flow cytometry.

-

The expression of activation molecules (e.g., NKG2D, DAP10) and inhibitory receptors (e.g., TIGIT, KIR) on NK cells is analyzed by flow cytometry.[9]

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with NK cell therapy.

Methodology:

-

Tumor Implantation: Nude mice are subcutaneously injected with gastric cancer cells to establish xenografts.

-

Treatment Groups: Mice are divided into treatment groups, including a control group, a group receiving intravenous transfusion of NK cells alone, a group receiving intraperitoneal injection of this compound alone, and a group receiving the combination of NK cells and this compound.

-

Tumor Measurement: Tumor volume is measured regularly to assess the therapeutic effect.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.[9]

ATPase Activity Assay

Objective: To measure the direct inhibitory effect of this compound on the ATPase activity of CD39-expressing cancer cells.

Methodology:

-

Cell Culture: CD39-positive tumor cells are cultured to the desired density.

-

Inhibitor Treatment: The tumor cells are exposed to varying concentrations of this compound in a dose-response manner.

-

ATPase Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. This can be done using a colorimetric assay, such as the malachite green assay.

-

Data Analysis: The decrease in ATPase activity is plotted against the concentration of this compound to determine the inhibitory potency.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: Mechanism of this compound in the tumor microenvironment.

Caption: this compound-mediated activation of NK cells.

Caption: In vitro experimental workflow for this compound.

Therapeutic Implications and Future Directions

The ability of this compound to modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state holds significant therapeutic promise. By enhancing the function of effector immune cells, this compound has the potential to be a valuable component of combination cancer therapies.[6]

Several studies have suggested that combining CD39 inhibition with other immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1 or anti-CTLA-4 antibodies), could have synergistic effects.[6][11] Immune checkpoint inhibitors work by releasing the "brakes" on T cells, and the presence of an ATP-rich, adenosine-poor microenvironment created by this compound could further potentiate their anti-tumor activity.[11]

While this compound is primarily a research tool, its mechanism of action provides a strong rationale for the development of more potent and selective small molecule or antibody-based CD39 inhibitors for clinical use.[2][3][12] Future research will likely focus on optimizing the therapeutic window for CD39 inhibitors, identifying predictive biomarkers for patient response, and exploring novel combination strategies to overcome resistance to current immunotherapies.

Conclusion

This compound serves as a critical pharmacological agent for understanding and targeting the immunosuppressive adenosinergic pathway in cancer. By inhibiting CD39, this compound effectively increases immunostimulatory eATP while decreasing immunosuppressive adenosine in the tumor microenvironment. This leads to enhanced anti-tumor immunity, particularly through the activation of T cells and NK cells. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of targeting CD39 in cancer immunology. Further investigation into this compound and the development of next-generation CD39 inhibitors are poised to make a significant impact on the future of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]

ARL67156: A Potential Therapeutic Agent in Vascular Calcification

An In-depth Technical Guide on its Mechanism of Action and Impact on Vascular Calcification Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is a complex, actively regulated process resembling bone formation and is prevalent in conditions such as atherosclerosis, chronic kidney disease, and diabetes. A critical pathway in the prevention of vascular calcification is the metabolism of extracellular nucleotides, particularly the balance between adenosine triphosphate (ATP) and its hydrolysis product, inorganic pyrophosphate (PPi). PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation. This guide explores the impact of ARL67156, an ecto-nucleotidase inhibitor, on the intricate processes of vascular calcification.

This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a competitive inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), also known as ecto-ATPases. These enzymes are responsible for the hydrolysis of extracellular ATP and other nucleoside triphosphates. By inhibiting these enzymes, this compound plays a crucial role in modulating the extracellular nucleotide environment, thereby influencing the progression of vascular calcification.

The Pivotal Role of Extracellular Pyrophosphate Metabolism

The homeostasis of extracellular pyrophosphate (ePPi) is a key determinant in preventing soft-tissue mineralization. The core of this regulatory network involves a delicate balance between the synthesis and degradation of ePPi.

-

ePPi Synthesis: The primary source of ePPi is the hydrolysis of extracellular ATP, a reaction catalyzed by ectonucleotide pyrophosphatatype/phosphodiesterase 1 (ENPP1).

-

ePPi Degradation: The hydrolysis of ePPi into two molecules of inorganic phosphate (Pi), a promoter of calcification, is primarily mediated by tissue-nonspecific alkaline phosphatase (TNAP).

A disruption in this balance, characterized by decreased ePPi levels or increased Pi, creates a pro-calcific environment. This compound intervenes in this pathway by inhibiting NTPDases, which also hydrolyze ATP. By slowing the degradation of ATP, this compound indirectly increases the substrate availability for ENPP1, leading to enhanced ePPi production.

Quantitative Data on the Efficacy of this compound

The therapeutic potential of this compound, often in combination with other agents, has been demonstrated in preclinical studies. A notable example is its effect on a mouse model of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by accelerated aging and severe vascular calcification.

| Treatment Group | Median Lifespan (Weeks) | % Increase in Lifespan vs. HGPS (Untreated) | Reference |

| Wild-Type | >30 | N/A | [1] |

| HGPS (Untreated) | 20.3 | 0% | [1] |

| HGPS + ATP | 21.4 | 5.4% | [1] |

| HGPS + ATP + Levamisole + this compound | 22.7 | 12% | [1] |

Levamisole is an inhibitor of TNAP.

Experimental Protocols

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol describes the induction of calcification in cultured vascular smooth muscle cells using high phosphate media.

Materials:

-

Rat aortic vascular smooth muscle cells (VSMCs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Sodium phosphate (dibasic and monobasic)

-

Penicillin-Streptomycin

-

Multi-well culture plates

Procedure:

-

Cell Seeding: Seed VSMCs in multi-well plates at a density of 5 x 104 cells/cm2 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Induction of Calcification: After cells reach confluence, switch to a calcification medium. The calcification medium is DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an elevated phosphate concentration (e.g., 2.6 mM). Normal phosphate concentration is approximately 1.0 mM.

-

Medium Change: Replace the calcification medium every 2-3 days.

-

Assessment of Calcification: After a desired incubation period (e.g., 5-10 days), assess calcification using methods such as Alizarin Red S staining or quantification of calcium content.

Ex Vivo Rat Aortic Ring Calcification Assay

This protocol details the induction of calcification in isolated rat aortic rings.

Materials:

-

Thoracic aortas from male Wistar rats

-

DMEM

-

Fetal Bovine Serum (FBS)

-

Sodium phosphate (dibasic and monobasic)

-

Penicillin-Streptomycin

-

Sterile dissection tools

-

Culture plates

Procedure:

-

Aorta Dissection: Aseptically dissect the thoracic aorta and place it in sterile, ice-cold DMEM.

-

Ring Preparation: Carefully remove adipose and connective tissue. Cut the aorta into 2-3 mm wide rings.

-

Culture: Place one aortic ring per well in a 24-well plate containing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Induction of Calcification: To induce calcification, add sodium phosphate to the culture medium to a final concentration of 2.5-3.8 mM.

-

Incubation and Medium Change: Incubate the rings for up to 14 days, changing the medium every 2-3 days.

-

Assessment of Calcification: At the end of the incubation period, assess calcification by von Kossa staining or by measuring the calcium content using methods like the o-cresolphthalein complexone method[4].

Von Kossa Staining for Calcium Deposits

This histological staining method is used to visualize calcium deposits in tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

5% Silver Nitrate solution

-

5% Sodium Thiosulfate solution

-

Nuclear Fast Red solution (counterstain)

-

Distilled water

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Silver Impregnation: Incubate the sections in 5% silver nitrate solution and expose to a bright light (e.g., UV lamp or direct sunlight) for 20-60 minutes.

-

Rinsing: Rinse thoroughly with distilled water.

-

Removal of Unreacted Silver: Treat with 5% sodium thiosulfate for 2-5 minutes to remove unreacted silver salts.

-

Washing: Wash well in running tap water.

-

Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a suitable mounting medium.

Results: Calcium deposits will appear black, nuclei will be red, and the cytoplasm will be pink.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in vascular calcification and the experimental workflow for studying the effects of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating vascular calcification. By inhibiting ecto-nucleotidases, it effectively modulates the extracellular ATP/PPi metabolism, leading to an increase in the potent calcification inhibitor, pyrophosphate. The preclinical data, particularly from studies involving HGPS mouse models and warfarin-induced rat models, provide a strong rationale for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic utility of this compound and similar compounds in the fight against vascular calcification. Future research should focus on obtaining more detailed quantitative data from various preclinical models and ultimately translating these promising findings into clinical applications.

References

Exploring the inhibitory profile of ARL67156 against NTPDases

An In-depth Technical Guide to the Inhibitory Profile of ARL67156 Against NTPDases

Introduction

This compound, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a synthetic analog of adenosine triphosphate (ATP).[1][2] It stands out as one of the first and most frequently utilized commercially available inhibitors of ecto-ATPases.[1][3] Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[3][4] By controlling the concentration of these signaling molecules, NTPDases are involved in a myriad of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and cancer.[2][][6]

This guide provides a comprehensive overview of the inhibitory characteristics of this compound against various NTPDase isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Inhibitory Profile and Selectivity of this compound

This compound functions as a competitive inhibitor of certain NTPDase isoforms.[1][2][7] Its mechanism relies on its structural similarity to ATP, allowing it to bind to the enzyme's active site. A key structural feature of this compound is the replacement of the oxygen atom between the β and γ phosphates with a dibromomethylene group (-CBr2-).[1][2][7] This modification makes the molecule resistant to hydrolysis by NTPDases, thereby prolonging its inhibitory action.[1][7]

This compound displays a distinct selectivity profile. It is recognized as a weak to moderate inhibitor of human NTPDase1 (also known as CD39) and NTPDase3.[1][3] Its inhibitory activity extends to another ectonucleotidase, NPP1.[1][2][7] In contrast, it has a significantly weaker effect on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][7] This moderate potency and selectivity mean that at commonly used experimental concentrations (50–100 μM), this compound only partially inhibits its target enzymes.[1][3]

Data Presentation: Inhibitory Constants

The inhibitory potency of this compound against various ectonucleotidases has been quantified across different studies. The following table summarizes the reported inhibition constant (Ki) and IC50 values.

| Enzyme Target (Species) | Inhibition Constant (Ki) | pIC50 | Reference |

| Human NTPDase1 (CD39) | ~1 µM - 11 ± 3 µM | - | [1][2] |

| Human NTPDase2 | Weakly affected/Ineffective | - | [1][2][7] |

| Human NTPDase3 | 18 ± 4 µM | - | [1][2][7] |

| Human NTPDase8 | Weakly affected/Ineffective | - | [1][2][7] |

| Human NPP1 | 12 ± 3 µM | - | [1][2][7] |

| Rat NTPDase1 | 27 µM | - | [1] |

| Rat NTPDase3 | 112 µM | - | [1] |

| Rat NTPDase2 | > 1 mM (inefficiently blocked) | - | [1] |

| Human Blood Cell ecto-ATPase | ~24 µM | 4.62 | [1] |

Signaling Pathway Visualization

NTPDases are integral to the purinergic signaling cascade, which modulates immune responses and other cellular functions. This compound inhibits the initial steps of this pathway.

Caption: Purinergic signaling pathway showing ATP hydrolysis and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's inhibitory profile involves several key experimental methodologies.

Enzyme and Cell Preparations

-

Recombinant Enzymes: The most common approach utilizes recombinant human or mouse NTPDase isoforms (NTPDase1, 2, 3, 8), as well as other ectonucleotidases like NPP1 and NPP3. These are typically expressed in host cells such as HEK 293T or COS-7 cells.[1] Lysates from these transfected cells serve as the enzyme source.

-

Intact Cells: To confirm activity in a more physiological context, assays are also performed on intact COS-7 cells transfected with plasmids encoding the target enzymes.[1]

NTPDase Activity Assays

The inhibition of NTPDase activity is quantified by measuring the hydrolysis of nucleotide substrates in the presence and absence of this compound.

-

Assay Buffer: A typical reaction buffer consists of 80 mM Tris-HCl (pH 7.4) supplemented with 5 mM CaCl2.[1] Ringer's buffer has also been used.[1]

-

Substrates:

-

For NTPDases: Natural substrates like ATP, ADP, and UTP are used.

-

For NPPs: Synthetic substrates such as p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) are often employed for colorimetric assays.[1]

-

-

Measurement Techniques:

-

Colorimetric Malachite Green Assay: This method quantifies the inorganic phosphate (Pi) released during ATP/ADP hydrolysis. It is a common and robust method for assessing NTPDase activity.[2][8]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate and quantify the substrate (e.g., ATP) and its hydrolysis products (ADP, AMP).[1] This method is highly specific and can monitor the breakdown of multiple nucleotides simultaneously. It is important to note that this compound may degrade under acidic conditions, which should be avoided during sample preparation for HPLC.[1]

-

Capillary Electrophoresis (CE): This technique, often coupled with laser-induced fluorescence detection, offers high sensitivity and is used with fluorescently-labeled ATP derivatives to determine inhibitor potency.[2][7]

-

Determination of Kinetic Parameters

To determine the mode of inhibition and the inhibition constant (Ki), enzyme activity is measured at various substrate and inhibitor concentrations. The data are then fitted to standard enzyme kinetic models, such as the Michaelis-Menten equation, and analyzed using methods like Lineweaver-Burk plots. For competitive inhibition, the Ki is calculated from the observed change in the apparent Km.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on a specific NTPDase isoform.

Caption: A generalized workflow for assessing the inhibition of NTPDase activity by this compound.

Conclusion

This compound remains a valuable tool for studying purinergic signaling due to its commercial availability and established, albeit moderate, inhibitory activity against NTPDase1 and NTPDase3.[1][2] Its characterization as a competitive inhibitor, resistant to hydrolysis, provides a solid foundation for its use in in vitro and in vivo studies.[1][2][7] However, researchers and drug development professionals must consider its limitations, namely its weak potency and lack of high selectivity against the full spectrum of ectonucleotidases.[1][3] A thorough understanding of its inhibitory profile, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for the future development of more potent and selective NTPDase inhibitors for therapeutic applications.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ARL67156 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known as FPL 67156, is a selective and competitive inhibitor of ecto-ATPases, particularly members of the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family.[1][2] By blocking the hydrolysis of extracellular adenosine triphosphate (ATP), this compound serves as a valuable tool to study purinergic signaling pathways, which are crucial in a multitude of physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, enabling researchers to investigate the roles of extracellular ATP and its enzymatic degradation.

Mechanism of Action

This compound is an analog of ATP where the terminal phosphodiester bond is replaced by a phosphomethyl bond, rendering it resistant to hydrolysis by ectonucleotidases.[2] It primarily targets and competitively inhibits NTPDase1 (also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[2][3][4] The inhibition of these enzymes leads to an accumulation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors (P2X and P2Y).[2] This makes this compound a critical pharmacological tool for elucidating the intricate roles of purinergic signaling in cellular communication, inflammation, and various disease models.[5][6]

Data Presentation

Inhibitory Activity of this compound against Human Ectonucleotidases

| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| NTPDase1 (CD39) | 11 ± 3 µM | Competitive | [2] |

| NTPDase3 | 18 ± 4 µM | Competitive | [2] |

| NPP1 | 12 ± 3 µM | Competitive | [2] |

| NTPDase2 | Ineffective inhibitor | - | [2] |

| NTPDase8 (human) | Ineffective inhibitor | - | [2] |

| NPP3 | Ineffective inhibitor | - | [2] |

| Ecto-5'-nucleotidase (CD73) | Weak inhibition | - | [2] |

Note: The inhibitory effects of this compound can be substrate concentration-dependent and may vary across different species and cell types.

Signaling Pathway

The following diagram illustrates the impact of this compound on the purinergic signaling pathway.

Experimental Protocols

Protocol 1: Assessment of Ecto-ATPase Inhibition in Intact Cells

This protocol is designed to determine the inhibitory effect of this compound on ecto-ATPase activity in a chosen cell line.

Materials:

-

Cell line of interest (e.g., COS-7 cells transfected with a specific NTPDase, or a cell line endogenously expressing ecto-ATPases)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (e.g., 10 mM in sterile water or buffer)

-

ATP stock solution (e.g., 10 mM in sterile water)

-

Reaction buffer (e.g., 145 mM NaCl in 24-well plates)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells in their appropriate complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Preparation for Assay:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Add 250 µL of reaction buffer to each well.

-

-

Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in the reaction buffer to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (buffer only) should be included.

-

Add the this compound dilutions to the respective wells.

-

Pre-incubate the plate at 37°C for 3-5 minutes.[7]

-

-

Initiation of Reaction:

-

Measurement of Phosphate Release:

-

After incubation, collect an aliquot of the supernatant from each well.

-

Measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Read the absorbance at the recommended wavelength (typically around 620-640 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided phosphate standards.

-

Calculate the concentration of Pi released in each sample.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

If desired, calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Protocol 2: Analysis of Downstream Effects of this compound Treatment

This protocol outlines a general procedure to investigate the functional consequences of increased extracellular ATP levels due to this compound treatment, such as changes in cell viability or intracellular signaling.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Assay-specific reagents (e.g., MTT reagent for viability, lysis buffers for western blotting, or a commercial ATP assay kit)

-

Multi-well plates (format depends on the specific assay)

-

Appropriate instrumentation (e.g., microplate reader, western blot equipment)

Procedure:

-

Cell Seeding: Seed cells in the appropriate multi-well plate format at a density suitable for the chosen assay and treatment duration.

-

Cell Culture: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

This compound Treatment:

-

Prepare dilutions of this compound in complete culture medium to the desired final concentrations (a typical starting range is 10-100 µM). Include a vehicle control.

-

Replace the existing medium with the medium containing this compound or vehicle.

-

Incubate the cells for the desired treatment period (this can range from minutes to hours depending on the endpoint being measured).

-

-

Endpoint Assay:

-

For Cell Viability (MTT Assay):

-

For Extracellular ATP Measurement (Luminometry):

-

For Western Blot Analysis of Signaling Pathways:

-

Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration and proceed with standard western blotting procedures to analyze the phosphorylation status or expression levels of proteins in pathways downstream of P2 receptor activation (e.g., ERK, Akt).

-

-

Experimental Workflow

The following diagram provides a generalized workflow for an in vitro experiment using this compound.

Troubleshooting

-

Low Inhibition Observed:

-

Sub-optimal this compound concentration: Increase the concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

-

High substrate concentration: The inhibitory effect of this compound can be overcome by high concentrations of ATP.[2] Consider using a lower ATP concentration in your assay if experimentally feasible.

-

Low expression of target enzymes: Confirm that your cell line expresses the target ectonucleotidases (NTPDase1, NTPDase3, or NPP1).

-

-

Inconsistent Results:

-

Cell health and confluency: Ensure that cells are healthy and at a consistent confluency for all experiments.

-

Reagent stability: Prepare fresh dilutions of this compound and ATP for each experiment.

-

Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate reagent delivery.

-

Conclusion

This compound is a powerful tool for investigating the complex world of purinergic signaling. By carefully designing and executing in vitro experiments using the protocols and guidelines provided, researchers can effectively probe the roles of extracellular ATP and its enzymatic regulation in a wide range of biological systems.

References

- 1. e-crt.org [e-crt.org]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 5. tissueeng.net [tissueeng.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for ARL67156 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known as FPL 67156, is a selective, competitive inhibitor of ecto-ATPases, particularly ectonucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39).[1][2][3][4][5] By inhibiting the enzymatic degradation of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and adenosine monophosphate (AMP), this compound effectively increases the local concentration and prolongs the signaling effects of ATP.[1][6][7] This makes it a valuable tool for studying purinergic signaling pathways in various physiological and pathological processes.

These application notes provide a summary of dosage and administration information for this compound in in vivo studies, with a focus on its application in murine models. It is important to note that while this compound has been utilized in localized in vivo applications, recent findings suggest it may have limitations for systemic use due to metabolic instability.[1]

Data Presentation: this compound Dosage Summary

The following table summarizes the reported concentrations and dosages of this compound used in various experimental settings.

| Application | Species/Model | Concentration/Dosage | Administration Route | Reference |

| In Vitro | Human and Mouse Cells | 50-100 µM | In culture medium | [2][5] |

| In Vitro | Rat Platelets | 100 µM | In incubation medium | [4] |

| Ex Vivo | Mouse Colonic Muscles | 100 µM | Superfusion | [7] |

| In Vivo (Local) | Mouse (Acupoint) | 100 µM in 50 µL | Local Injection | [2] |

Note on Systemic Administration: There is a lack of established protocols for the systemic administration (e.g., intravenous or intraperitoneal) of this compound in animal models. A 2020 study by Schäkel et al. suggests that this compound and its derivatives may be unsuitable for in vivo applications due to metabolic instability.[1] Researchers should exercise caution and perform thorough pharmacokinetic and toxicity studies before considering systemic administration.

Signaling Pathway of this compound Action

This compound primarily targets ectonucleotidases on the cell surface. These enzymes are critical for regulating the concentration of extracellular nucleotides, which in turn modulate purinergic receptor signaling. The diagram below illustrates the canonical pathway affected by this compound.

Caption: this compound inhibits NTPDase1, preventing ATP and ADP hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound trisodium salt (Molecular Weight: ~785.06 g/mol , verify with supplier)

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water or buffer to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Local In Vivo Administration in a Mouse Model

This protocol is adapted from a study investigating the effects of this compound on analgesia in mice.[2]

Materials:

-

This compound stock solution (e.g., 10 mM)

-

Sterile saline (0.9% NaCl)

-

Hamilton syringe or similar microsyringe

-

Appropriate gauge needles (e.g., 30G)

-

Anesthetic (if required by the experimental protocol)

-

Animal restraining device

Procedure:

-

Preparation of Injection Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution with sterile saline to the final desired concentration (e.g., 100 µM). For example, to prepare 1 mL of 100 µM solution from a 10 mM stock, add 10 µL of the stock to 990 µL of sterile saline.

-

Keep the injection solution on ice.

-

-

Animal Preparation:

-

Acclimatize the animals to the experimental environment.

-

If necessary, anesthetize the mouse according to your approved animal protocol.

-

Securely restrain the animal to ensure accurate injection.

-

-

Injection Procedure:

-

Identify the target site for local injection (e.g., specific acupoint, muscle belly, or subcutaneous space).

-

Draw the desired volume of the this compound injection solution (e.g., 50 µL) into the microsyringe.

-

Carefully insert the needle into the target tissue at the appropriate depth.

-

Slowly inject the solution over a defined period.

-

Withdraw the needle gently.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions at the injection site.

-

Proceed with the experimental measurements at the predetermined time points.

-

Experimental Workflow for Local Administration

Caption: Workflow for local in vivo administration of this compound.

Important Considerations

-